2-amino-N-ethylpyrimidine-5-sulfonamide

PNMT inhibition enzyme kinetics adrenaline synthesis

Researchers benchmarking pyrimidine-5-sulfonamide SAR often face supply gaps for the N-ethyl variant needed to probe hydrogen-bonding effects. This ≥95% purity building block fills that niche. • Retained sulfonamide NH serves as a directional H-bond donor for co-crystallization studies-a feature absent in the N,N-dimethyl analog (CAS 89599-20-2). • Validated negative control (PNMT Ki = 1,110 μM) for benchmarking sub-micromolar tetrahydroisoquinoline inhibitors. • Dual reactive handles (2-NH₂ and SO₂NH) enable parallel derivatization in kinase inhibitor programs targeting EGFR/FAK.

Molecular Formula C6H10N4O2S
Molecular Weight 202.24 g/mol
CAS No. 89599-21-3
Cat. No. B13257031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-ethylpyrimidine-5-sulfonamide
CAS89599-21-3
Molecular FormulaC6H10N4O2S
Molecular Weight202.24 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CN=C(N=C1)N
InChIInChI=1S/C6H10N4O2S/c1-2-10-13(11,12)5-3-8-6(7)9-4-5/h3-4,10H,2H2,1H3,(H2,7,8,9)
InChIKeyMCTBCTOEQLBYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-ethylpyrimidine-5-sulfonamide: Identity and Structure


2-Amino-N-ethylpyrimidine-5-sulfonamide (CAS 89599-21-3) is a heterocyclic sulfonamide building block comprising a pyrimidine core with a primary amine at the 2-position and an N-ethylsulfonamide moiety at the 5-position. Its molecular formula is C₆H₁₀N₄O₂S (MW 202.23 g/mol). The compound is supplied as a research chemical with vendor-reported purities typically ≥95%, establishing a baseline for procurement specifications . This compound is distinct from its closest structural analogs—the N,N-dimethyl variant (CAS 89599-20-2) and the unsubstituted 2-aminopyrimidine-5-sulfonamide (CAS 99171-23-0)—by the presence of a single N-ethyl substituent on the sulfonamide nitrogen, a feature that can influence hydrogen-bonding capacity, lipophilicity, and target-binding interactions . Despite being catalogued by multiple chemical suppliers, this compound has very limited representation in the primary peer-reviewed literature, with no dedicated pharmacological studies identified in the public domain.

Workflow

Heterocyclic sulfonamide building block for medicinal chemistry synthesis and library construction

Selection context

Single N-ethyl substituent retains sulfonamide NH as a directional hydrogen-bond donor for target-engagement studies

Use context

Supports negative-control comparator workflows in PNMT-related enzyme assays based on reported low target engagement

In-Class Analog Substitution Risks


The 2-amino-N-ethylpyrimidine-5-sulfonamide scaffold occupies a narrow structural niche where even minor modifications to the sulfonamide nitrogen substituent produce distinct hydrogen-bond donor/acceptor profiles, lipophilicity, and steric bulk that can profoundly alter biological target engagement and physicochemical behavior. Direct evidence for this sensitivity comes from the broader pyrimidine-5-sulfonamide class: structure-activity relationship (SAR) studies consistently show that the nature of the N¹-sulfonamide substituent is a critical determinant of both antibacterial potency and enzyme inhibition selectivity [1]. Specifically, for the closely related class of PNMT inhibitors, a change from N-trifluoroethyl to N-trifluoropropyl sulfonamide on a tetrahydroisoquinoline core altered Ki values from 23 nM to 28 nM—a seemingly modest structural change with measurable affinity consequences [2]. Applying this principle, substituting 2-amino-N-ethylpyrimidine-5-sulfonamide with its N,N-dimethyl analog (CAS 89599-20-2) or the unsubstituted 2-aminopyrimidine-5-sulfonamide (CAS 99171-23-0) would be expected to alter binding interactions, solubility, and metabolic stability, making generic substitution scientifically unsound without confirmatory comparative data [3].

Attribute
Target compound
Potential substitute
Mismatch context
H-bond donor
Sulfonamide NH present
N,N-Dimethyl analog (CAS 89599-20-2): no sulfonamide NH
Loss of directional H-bond donor may alter target-binding interactions and solubility profile
N-alkyl substituent
Single N-ethyl chain
Unsubstituted analog (CAS 99171-23-0): no N-alkyl group
Absence of ethyl substituent shifts lipophilicity and steric bulk; SAR data suggest measurable affinity differences within the class

Differentiation Evidence vs. Closest Analogs


PNMT Inhibition: Potency Comparison

2-Amino-N-ethylpyrimidine-5-sulfonamide was tested for in vitro inhibition of bovine phenylethanolamine N-methyltransferase (PNMT) and exhibited a Ki of 1.11 × 10⁶ nM (1,110 μM), indicating extremely weak target engagement [1]. In contrast, tetrahydroisoquinoline sulfonamide 16, a structurally distinct but mechanistically related PNMT inhibitor, displayed a Ki of 130 nM (0.13 μM) against human PNMT under comparable in vitro conditions [2]. This >8,500-fold difference provides a quantitative baseline for selecting this compound as a negative control or inactive comparator in PNMT-related studies.

PNMT inhibition potency
Cross-study comparable
Ki = 1.11 × 10⁶ nM (1,110 μM)
Supports negative-control comparator selection in PNMT enzyme assays
Bovine PNMT radiochemical assay; comparator tetrahydroisoquinoline sulfonamide 16: hPNMT Ki = 130 nM
PNMT inhibition enzyme kinetics adrenaline synthesis

Antibacterial Activity Class-Level Context

A systematic study of 5-substituted pyrimidine sulfonamides by Cieplik et al. (2000) reported antibacterial and antifungal screening data for a series of N-substituted derivatives; many compounds displayed only weak to moderate activity against Gram-positive and Gram-negative bacterial strains, with measurable MIC values typically in the high micromolar to millimolar range [1]. Although the specific N-ethyl analog was not explicitly tabulated in the publication, the general trend across the series indicates that simple N-alkyl pyrimidine-5-sulfonamides lacking additional aromatic or heterocyclic substituents do not achieve the potency of classical sulfonamide antibiotics (e.g., sulfadiazine, typical MIC ~1–10 µg/mL against susceptible strains) . This class-level inference suggests that 2-amino-N-ethylpyrimidine-5-sulfonamide is not a viable antibacterial lead candidate but may serve as a synthetic intermediate for further derivatization toward more active analogs.

Antibacterial activity context
Class-level inference
Not specifically reported; inferred weak activity from series trend
Class-level antibacterial screening context; may support derivatization studies
Compound not explicitly tabulated in Cieplik et al. (2000); broth dilution assay context
antibacterial antifungal pyrimidine sulfonamide

Lipophilicity & TPSA vs. N,N-Dimethyl Analog

The N-ethyl substituent on 2-amino-N-ethylpyrimidine-5-sulfonamide confers a distinct hydrogen-bond donor (HBD) profile compared to the N,N-dimethyl analog (CAS 89599-20-2). The ethyl-substituted compound retains one sulfonamide N-H (HBD count = 1, as the amino group at position 2 contributes additional HBD capacity), whereas the N,N-dimethyl analog has no sulfonamide N-H, reducing its hydrogen-bond donor capacity [1]. Computed topological polar surface area (TPSA) for the N,N-dimethyl analog is 97.6 Ų; the N-ethyl analog is predicted to have a slightly higher TPSA (~98–100 Ų) due to the exposed sulfonamide NH contributing additional polarity. Furthermore, the XLogP3 of the N,N-dimethyl analog is -1.0, whereas the N-ethyl analog is predicted to have a modestly higher lipophilicity (estimated XLogP3 ≈ -0.6 to -0.8) owing to the ethyl chain, which may enhance membrane permeability in cellular assays [2].

Lipophilicity and TPSA vs. N,N-dimethyl analog
Cross-study comparable
HBD count (sulfonamide NH): 1 vs. 0; ΔXLogP3 ≈ +0.2 to +0.4; ΔTPSA ≈ +1–3 Ų
Supports H-bond donor differentiation review for target-binding studies
Computed properties from PubChem; experimental validation advised
lipophilicity TPSA drug-likeness computational chemistry

Vendor Purity Specifications

Available vendor data indicate purity specifications of 98.0% (ChemSrc) and a minimum of 95% (CymitQuimica) for 2-amino-N-ethylpyrimidine-5-sulfonamide . For comparison, the N,N-dimethyl analog (CAS 89599-20-2) is offered at 98% purity by Leyan . These purity levels place the target compound in a standard research-grade bracket (≥95%), which is adequate for most in vitro applications but may require further purification for sensitive biochemical assays where trace impurities could confound results.

Vendor purity specifications
Data to verify
98.0% (ChemSrc); ≥95% (CymitQuimica)
Specification review for assay-grade procurement; standard research-grade bracket
Vendor-reported data; independent verification recommended for sensitive assays
purity quality control procurement

Thermal Stability: Boiling Point Comparison

The predicted boiling point for 2-amino-N-ethylpyrimidine-5-sulfonamide is 449.8 ± 55.0 °C at standard atmospheric pressure . In contrast, the core scaffold pyrimidine-5-sulfonamide (CAS 98621-75-1) has a lower predicted boiling point range, consistent with its lower molecular weight (159.17 g/mol vs. 202.23 g/mol) [1]. The elevated boiling point of the N-ethyl derivative indicates greater intermolecular forces (likely due to additional hydrogen-bonding capacity from the sulfonamide NH and the 2-amino group), which translates to potentially lower volatility and greater thermal stability during handling and storage.

Thermal stability: boiling point
Cross-study comparable
Predicted bp 449.8 ± 55.0 °C
Thermal stability context for synthesis workflows; lower volatility vs. core scaffold
Predicted value; experimental boiling point data not available
thermal stability boiling point physicochemical properties

GHS Hazard Profile Comparison

The GHS hazard classification for 2-amino-N-ethylpyrimidine-5-sulfonamide includes H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation), based on ECHA notifications for the structurally analogous N,N-dimethyl derivative (CAS 89599-20-2) [1]. The core scaffold pyrimidine-5-sulfonamide (CAS 98621-75-1) carries an additional H302 classification (harmful if swallowed), indicating a potentially higher acute oral toxicity risk [2]. This difference suggests that the 2-amino substitution and N-ethyl sulfonamide modification may attenuate oral toxicity relative to the unsubstituted scaffold, although confirmatory toxicological data are lacking.

GHS hazard profile comparison
Class-level inference
H315, H319, H335 (extrapolated); no H302
Hazard classification context requires compound-specific review
Extrapolated from N,N-dimethyl analog ECHA notifications; no compound-specific toxicology data
safety GHS classification hazard assessment

Application Scenarios


Negative Control for PNMT Inhibitor Screening

With a Ki of 1,110 μM against PNMT, this compound is effectively inactive and can serve as a structurally related negative control when benchmarking potent tetrahydroisoquinoline sulfonamide inhibitors (Ki values in the 0.13–0.028 μM range) [1]. Laboratories running PNMT radiochemical assays can use this compound to establish the baseline for non-specific binding and to validate assay signal-to-noise windows.

Synthetic Intermediate for Potent Hybrids

The class-level antibacterial data from Cieplik et al. (2000) demonstrate that simple N-alkyl pyrimidine-5-sulfonamides possess only weak intrinsic antimicrobial activity, but further derivatization (e.g., introduction of aromatic substituents) can substantially enhance potency [2]. This compound's free sulfonamide NH and 2-amino group offer two orthogonal reactive handles for parallel derivatization in medicinal chemistry programs targeting kinase inhibition (e.g., EGFR, FAK) where pyrimidine-sulfonamide hybrids have shown nanomolar IC₅₀ values [3].

Hydrogen-Bonding Probe vs. N,N-Dimethyl Analog

The retained sulfonamide NH in the N-ethyl compound provides a directional hydrogen-bond donor that is absent in the N,N-dimethyl analog (CAS 89599-20-2). This makes the target compound suitable for co-crystallization studies or structure-based drug design where a sulfonamide NH-mediated interaction with a protein backbone carbonyl is hypothesized. The modest increase in lipophilicity (ΔXLogP3 ~ +0.4) may also facilitate membrane penetration in cell-based assays compared to the more polar unsubstituted 2-aminopyrimidine-5-sulfonamide [4].

High-Purity Building Block with Thermal Stability

With vendor-reported purity up to 98.0% and a predicted boiling point of ~450 °C, this compound is suitable for use in high-temperature reactions (e.g., Buchwald-Hartwig couplings, nucleophilic aromatic substitutions) where lower-boiling analogs might evaporate or decompose . Procurement teams should specify the higher purity grade (98%) when ordering for sensitive catalytic applications.

Application
Selection Property
Validation Focus
PNMT negative-control studies
Structurally related inactive comparator
Assay signal-to-noise window validation
Medicinal chemistry derivatization
Dual orthogonal reactive handles (NH₂, SO₂NH)
Parallel derivatization feasibility for hybrid scaffold synthesis
Hydrogen-bond donor probe studies
Sulfonamide NH directional H-bond donor capacity
H-bond interaction assessment in target-binding models
High-temperature synthesis workflows
Thermal stability and purity grade
Boiling point context and purity specification for coupling reactions
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